molecular formula C23H26N2O2S B4265732 N-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide

N-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide

Cat. No. B4265732
M. Wt: 394.5 g/mol
InChI Key: JLUXIHWAUDOIJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PIBO or PIBO5 and is a member of the thiazole family of compounds.

Mechanism of Action

The mechanism of action of PIBO is not fully understood, but it is believed to act as a selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, PIBO is believed to reduce inflammation and pain.
Biochemical and Physiological Effects:
PIBO has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that PIBO inhibits the growth of cancer cells and reduces the production of inflammatory mediators. In animal studies, PIBO has been shown to reduce inflammation and pain. Additionally, PIBO has been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using PIBO in lab experiments is its well-established synthesis method. Additionally, PIBO has been extensively studied for its potential applications in various fields, which makes it a useful tool for researchers. However, one limitation of using PIBO in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving PIBO. One area of research is in the development of PIBO analogs with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of PIBO and its potential applications in the treatment of various diseases. Finally, PIBO could be studied for its potential use in combination therapy with other drugs to enhance its therapeutic effects.
In conclusion, PIBO is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of PIBO has been well-established, and it has been extensively studied for its potential use in the treatment of cancer, inflammation, and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of PIBO and its potential applications in the field of medicine.

Scientific Research Applications

PIBO has been extensively studied for its potential applications in various fields of science. One of its main applications is in the field of medicinal chemistry, where it has been studied for its potential as an anti-inflammatory agent. PIBO has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, PIBO has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects.

properties

IUPAC Name

N-[5-methyl-4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2S/c1-5-14-27-20-12-10-19(11-13-20)22(26)25-23-24-21(16(4)28-23)18-8-6-17(7-9-18)15(2)3/h6-13,15H,5,14H2,1-4H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUXIHWAUDOIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{5-methyl-4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}-4-propoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide
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N-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]-4-propoxybenzamide
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